

Enacyloxin IIa: A Promising Antibiotic Circumventing Cross-Resistance

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Compound of Interest

Compound Name: *Enacyloxin IIa*

Cat. No.: *B1258719*

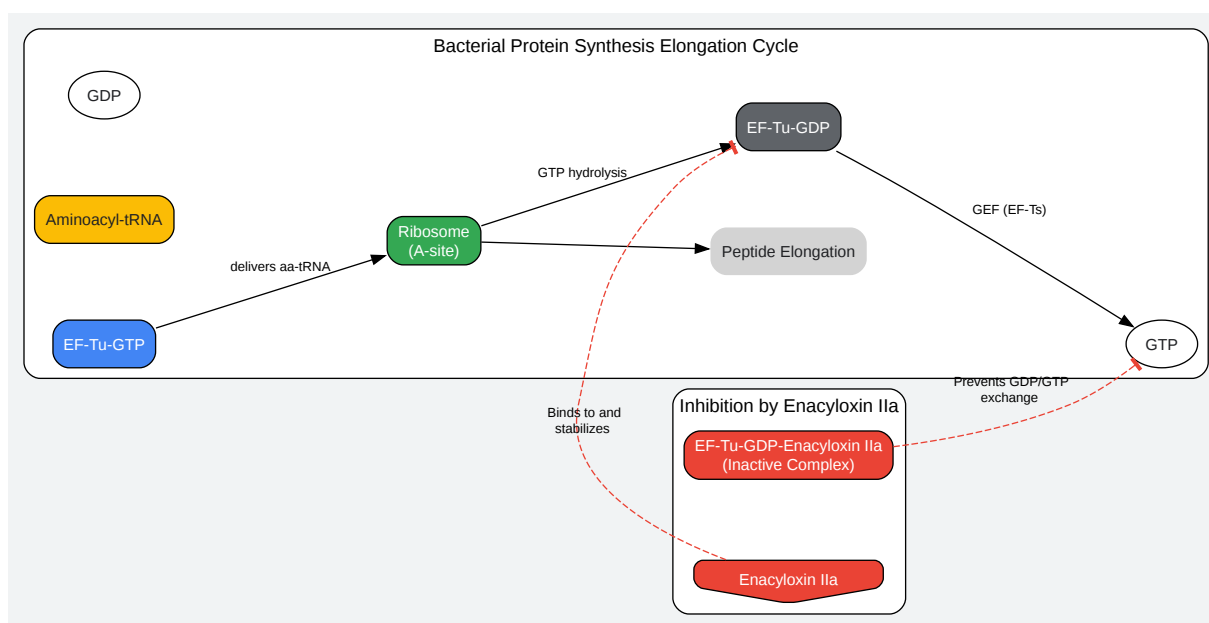
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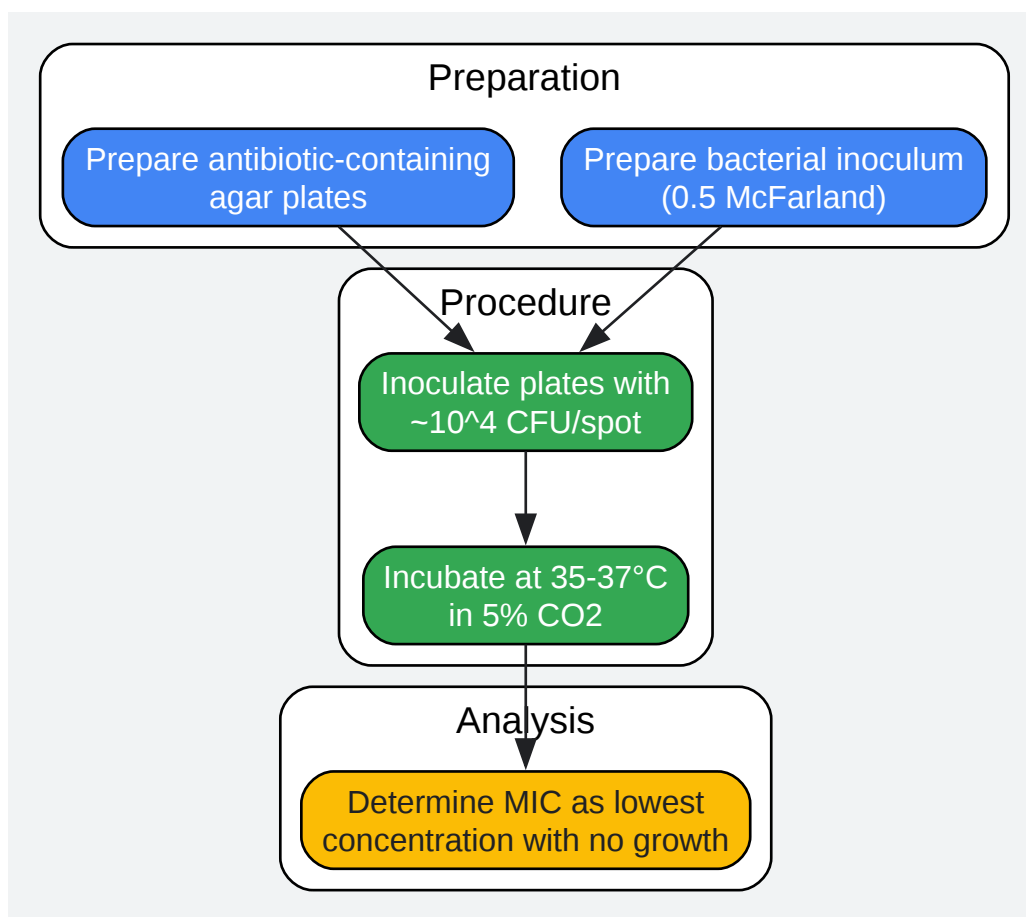
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Enacyloxin IIa**'s performance against other antibiotics, with a focus on cross-resistance studies and supporting experimental data.

Enacyloxin IIa, a novel polyketide antibiotic, demonstrates significant potential in combating multidrug-resistant bacteria due to its unique mechanism of action. This guide synthesizes the available data on its efficacy, particularly in the context of cross-resistance with existing antibiotic classes.

Mechanism of Action: A Novel Target

Enacyloxin IIa inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This protein is essential for the elongation phase of protein synthesis, where it facilitates the delivery of aminoacyl-tRNA to the ribosome. By binding to EF-Tu, **Enacyloxin IIa** locks it in an inactive conformation, preventing the release of GDP and subsequent binding of GTP. This action ultimately stalls protein synthesis, leading to bacterial cell death. This mechanism is distinct from most clinically used antibiotics, which target cell wall synthesis, DNA replication, or ribosomal subunits directly. This novel target is the primary reason for the observed lack of cross-resistance with other antibiotic classes.





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